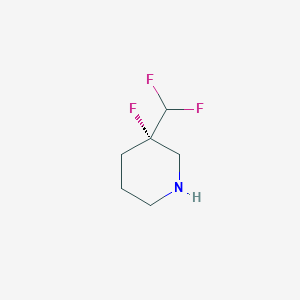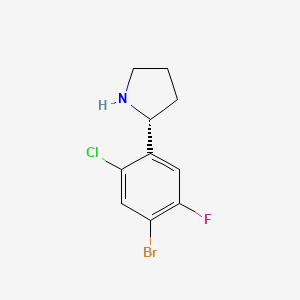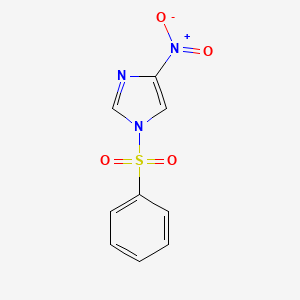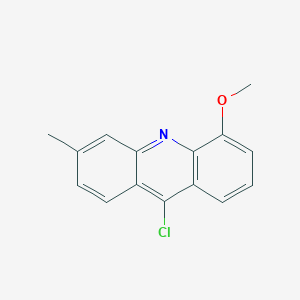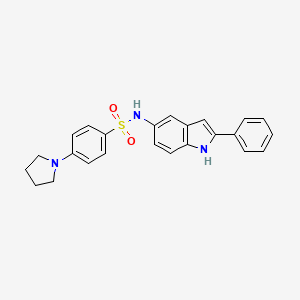
N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with an indole core, a phenyl group, and a pyrrolidine ring, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting from an appropriate precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride under basic conditions.
Pyrrolidine Ring Introduction:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form oxindole derivatives.
Reduction: Reduction reactions can modify the sulfonamide group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, particularly in antimicrobial or anticancer research.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole core and sulfonamide group are known to play crucial roles in binding to biological targets, influencing the compound’s efficacy and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Phenyl-1H-indol-5-yl)-4-methylbenzenesulfonamide
- N-(2-Phenyl-1H-indol-5-yl)-4-(morpholin-1-yl)benzenesulfonamide
- N-(2-Phenyl-1H-indol-5-yl)-4-(piperidin-1-yl)benzenesulfonamide
Uniqueness
N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide is unique due to the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The combination of the indole core, phenyl group, and sulfonamide moiety also contributes to its distinct properties compared to similar compounds.
Propiedades
Número CAS |
919490-46-3 |
|---|---|
Fórmula molecular |
C24H23N3O2S |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
N-(2-phenyl-1H-indol-5-yl)-4-pyrrolidin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H23N3O2S/c28-30(29,22-11-9-21(10-12-22)27-14-4-5-15-27)26-20-8-13-23-19(16-20)17-24(25-23)18-6-2-1-3-7-18/h1-3,6-13,16-17,25-26H,4-5,14-15H2 |
Clave InChI |
JUGDOMWGXOETRV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)NC(=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



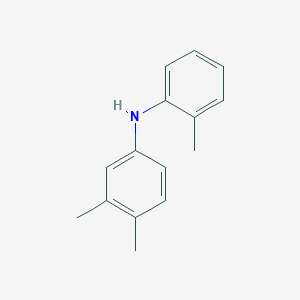
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide](/img/structure/B12935215.png)
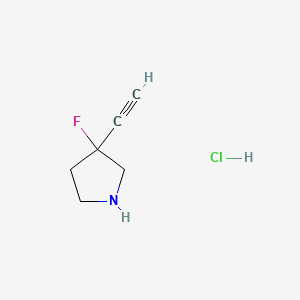

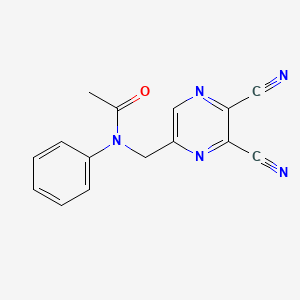
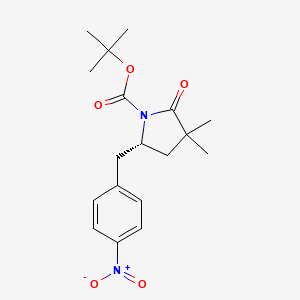
![8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12935255.png)

![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)
